molecular formula C14H25NO9 B011642 Validoxylamine G CAS No. 106054-18-6

Validoxylamine G

Cat. No.: B011642
CAS No.: 106054-18-6
M. Wt: 351.35 g/mol
InChI Key: RZSPTXNJXPJAAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Validoxylamine G is a natural product found in Streptomyces hygroscopicus with data available.

Scientific Research Applications

Trehalase Inhibition and Potential Insecticide Development

Validoxylamine A, closely related to validoxylamine G, acts as a potent competitive inhibitor of trehalase. Its inhibitory activity on insect trehalase has been extensively studied, demonstrating significant potential for the development of new insecticides. Notably, validoxylamine A exhibited 100% mortality in larvae of the tobacco cutworm when injected, highlighting its insecticidal capabilities (Asano et al., 1990).

Influence on Diapause in Insects

Research on Bombyx mori, a species of silkworm, showed that validoxylamine A can induce non-diapause in eggs and prevent glycogen accumulation. This effect was attributed to the compound's ability to inhibit trehalase activity in the pupal ovary, suggesting potential applications in controlling insect life cycles (Takeda et al., 1988).

Production and Synthesis

The production of validoxylamine A, through acid-catalyzed hydrolysis of validamycin A, has been explored. Optimal conditions for this process include the use of 1 M H2SO4 and a 30% initial validamycin A concentration, highlighting a method to synthesize validoxylamine A efficiently (Jin et al., 2006). Additionally, biocatalyzed hydrolysis using honeybee β-glucosidase has been investigated as an alternative production method, showcasing the diverse approaches to synthesizing this compound (Xue et al., 2005).

Structural Analysis and Biosynthesis Pathways

The structural and functional analysis of validoxylamine A 7'-phosphate synthase involved in validamycin A biosynthesis revealed the complexity of its biosynthetic pathways. This understanding aids in the development of more efficient synthesis methods for validoxylamine A and related compounds (Zheng et al., 2012).

Potential for Developing Eco-Friendly Pesticides

The synthesis of validoxylamine A esters demonstrated improved antifungal and insecticidal activities compared to the parent compound. This suggests the potential for developing new, eco-friendly pesticides based on validoxylamine A derivatives (Lu et al., 2021).

Properties

CAS No.

106054-18-6

Molecular Formula

C14H25NO9

Molecular Weight

351.35 g/mol

IUPAC Name

1-(hydroxymethyl)-5-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexane-1,2,3,4-tetrol

InChI

InChI=1S/C14H25NO9/c16-3-5-1-6(9(19)11(21)8(5)18)15-7-2-14(24,4-17)13(23)12(22)10(7)20/h1,6-13,15-24H,2-4H2

InChI Key

RZSPTXNJXPJAAB-UHFFFAOYSA-N

SMILES

C1C(C(C(C(C1(CO)O)O)O)O)NC2C=C(C(C(C2O)O)O)CO

Canonical SMILES

C1C(C(C(C(C1(CO)O)O)O)O)NC2C=C(C(C(C2O)O)O)CO

Synonyms

validoxylamine G

Origin of Product

United States

Synthesis routes and methods

Procedure details

One hundred grams of the crude powder containing validamycin G and validoxylamine G obtained in Example 1a) was submitted to column chromatography on Dowex 1×2 (OH- form, manufactured by Dow Chemicals; 1.8L), eluted with water to give validoxylamine G-containing fractions (eluate fractions 3-5 L; abbreviated as eluate fraction I' hereafter) and validamycin G-containing fractions (eluate fractions 6-8 L; abbreviated as `eluate fraction II` hereafer). The eluate fraction I and the eluate fraction II were separately concentrated to dryness to give 2.7 and 3.0 g of a crude powder, respectively. The crude powder from the eluate fraction I (2.7 g) was submitted to column chromatography on Dowex 50W x 8 (pyridine form, manufactured by Dow Chemicals Co.; 200 mL) and eluted with 0.2 M pyridine-acetate buffer (pH 6.0). In succession to the fractions containing validoxylamine B and validamycin D (eluate fractions 100-420 mL), validoxylamine G-containing fractions (eluate fractions 520-1140 mL) were eluted. The validoxylamine G-containing eluate fractions were concentrated to dryness under reduced pressure, to give a white powder (0.8 g) of validoxylamine G.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
50W
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Validoxylamine G
Reactant of Route 2
Validoxylamine G
Reactant of Route 3
Validoxylamine G
Reactant of Route 4
Validoxylamine G
Reactant of Route 5
Validoxylamine G
Reactant of Route 6
Validoxylamine G

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.